molecular formula C25H28N6O6 B4928525 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4928525
M. Wt: 508.5 g/mol
InChI Key: PYSQRQCAJFGTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a synthetic compound that is commonly used in scientific research. DNQX belongs to the class of compounds known as quinoxalines, which have a wide range of biological activities. DNQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.

Mechanism of Action

4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a selective antagonist of the ionotropic glutamate receptor, which means that it blocks the receptor's ability to respond to the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its release is essential for normal brain function. By blocking the ionotropic glutamate receptor, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can prevent the transmission of nerve impulses in the brain, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to decrease seizure activity, reduce neuronal damage following stroke, and improve cognitive function in Alzheimer's disease models. 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a powerful tool for studying the function of the ionotropic glutamate receptor. Its selectivity and potency make it an ideal compound for investigating the role of the receptor in various neurological disorders. However, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has some limitations in lab experiments. Its complex synthesis method and high cost may limit its availability to researchers. Additionally, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has a relatively short half-life, which means that it may not be suitable for long-term studies.

Future Directions

There are many potential future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research. One area of interest is the development of new therapeutic agents for neurological disorders based on the structure of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. Another area of interest is the investigation of the role of the ionotropic glutamate receptor in other physiological processes, such as pain perception and addiction. Additionally, new methods for the synthesis of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone may make it more accessible to researchers, leading to new discoveries in the field of neuroscience.
Conclusion:
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, or 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, is a potent antagonist of the ionotropic glutamate receptor that has a wide range of scientific research applications. Its complex synthesis method and high cost may limit its availability to researchers, but its selectivity and potency make it an ideal tool for investigating the role of the ionotropic glutamate receptor in various neurological disorders. The future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research are numerous, and new discoveries in the field of neuroscience are likely to emerge as a result of its continued use.

Synthesis Methods

4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is synthesized by the condensation of 3,5-dinitroaniline and piperidine-2,4-dione followed by a cyclization reaction. The final step involves the acylation of the resulting quinoxaline derivative with benzoyl chloride. The synthesis of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a complex and multi-step process that requires specialized equipment and expertise.

Scientific Research Applications

4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research as a tool to study the function of the ionotropic glutamate receptor. The ionotropic glutamate receptor is a major mediator of excitatory neurotransmission in the brain and is involved in many physiological processes, including learning and memory. 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to investigate the role of the ionotropic glutamate receptor in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.

properties

IUPAC Name

4-[3,5-dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O6/c32-21-16-29(19-10-4-3-9-18(19)26-21)25(33)17-15-20(30(34)35)23(28-13-7-2-8-14-28)24(31(36)37)22(17)27-11-5-1-6-12-27/h3-4,9-10,15H,1-2,5-8,11-14,16H2,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSQRQCAJFGTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.